4-Ethoxy-benzenesulfonic acid phenyl ester
Description
Properties
IUPAC Name |
phenyl 4-ethoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-2-17-12-8-10-14(11-9-12)19(15,16)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZQYWNEDAICLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-benzenesulfonic acid phenyl ester typically involves the esterification of 4-ethoxybenzenesulfonic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 4-Ethoxy-benzenesulfonic acid phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation of the product from the catalyst.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-benzenesulfonic acid phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH3) or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-Ethoxy-benzenesulfonic acid phenyl ester typically involves the reaction of benzenesulfonic acid derivatives with ethoxy-substituted phenols. The process can be optimized for yield and purity through various reaction conditions, such as solvent choice and temperature control.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Esterification | Benzenesulfonic acid, Ethanol | Reflux | 85% |
| 2 | Nucleophilic Substitution | Phenol, Base | Room Temperature | 90% |
Medicinal Chemistry
4-Ethoxy-benzenesulfonic acid phenyl ester has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to act as an inhibitor in various biological pathways.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of this compound can inhibit the carbonic anhydrase enzyme, which is implicated in tumor growth and metastasis. For instance, a derivative demonstrated significant inhibition against multidrug-resistant cancer cells, showcasing its potential in cancer therapy .
Applications in Material Science
The compound is also utilized in the development of advanced materials, particularly in the synthesis of liquid crystals. Its mesomorphic properties have been evaluated for applications in display technologies.
Table 2: Mesomorphic Properties of Derivatives
| Compound | Transition Temperature (°C) | Mesophase Type |
|---|---|---|
| 4-Ethoxy-benzenesulfonic acid phenyl ester | 60-80 | Nematogenic |
| Homologue A (n-alkoxy derivative) | 50-70 | Smectogenic |
These findings indicate that the ethoxy group significantly influences the thermal behavior and mesomorphic characteristics of the compounds .
Industrial Applications
In industrial settings, phenyl esters like 4-Ethoxy-benzenesulfonic acid phenyl ester serve as activators for hydrogen peroxide in bleaching processes. This application leverages the compound's ability to enhance the efficacy of peracids in cleaning formulations .
Mechanism of Action
The mechanism of action of 4-Ethoxy-benzenesulfonic acid phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active sulfonic acid, which can then interact with the target molecule. This interaction can lead to the inhibition or activation of the target, depending on the specific application.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent at the para position of the benzene ring significantly impacts sulfonate esters. Key comparisons include:
Spectroscopic Characterization
Comparative NMR and IR data from related compounds:
The ethoxy group’s –OCH₂CH₃ protons would appear as a triplet at ~1.4 ppm (CH₃) and a quartet at ~3.4–4.0 ppm (OCH₂), distinct from bromo or trifluoroethyl analogs .
Biological Activity
4-Ethoxy-benzenesulfonic acid phenyl ester, also known as ethyl 4-(phenylsulfonyl)benzoate, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-Ethoxy-benzenesulfonic acid phenyl ester can be represented as follows:
- Molecular Formula : CHOS
- Molecular Weight : 288.36 g/mol
This compound features an ethoxy group, a benzenesulfonic acid moiety, and a phenyl ester group, which contribute to its unique biological properties.
Mechanisms of Biological Activity
Research indicates that 4-Ethoxy-benzenesulfonic acid phenyl ester exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens. The sulfonic acid group may enhance the compound's ability to interact with microbial membranes, leading to cell lysis and death.
- Anticancer Properties : Preliminary investigations suggest potential anticancer activity. Compounds with sulfonate groups are known to inhibit cell proliferation and induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
Antimicrobial Activity
A study published in Microbial Pathogenesis investigated the antimicrobial effects of various sulfonic acid derivatives, including 4-Ethoxy-benzenesulfonic acid phenyl ester. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
In vitro studies conducted on several cancer cell lines demonstrated that 4-Ethoxy-benzenesulfonic acid phenyl ester could inhibit cell growth and induce apoptosis. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential, highlighting its potential as an anticancer agent .
Anti-inflammatory Effects
Research published in Journal of Inflammation explored the anti-inflammatory properties of similar compounds. It was found that these compounds could significantly reduce levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating their role in modulating inflammatory responses .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
